3-(2-Ethylphenoxy)pyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-ethylphenoxy)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-10-5-3-4-6-12(10)14-11-7-8-13-9-11/h3-6,11,13H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDROBCWYXPZST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20663055 | |
| Record name | 3-(2-Ethylphenoxy)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46410-31-5 | |
| Record name | 3-(2-Ethylphenoxy)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 3 2 Ethylphenoxy Pyrrolidine and Analogues
Retrosynthetic Analysis and Key Precursors for 3-(2-Ethylphenoxy)pyrrolidine
A retrosynthetic analysis of this compound logically disconnects the molecule at the ether linkage, a common and effective strategy for simplifying aryl ethers. This primary disconnection yields two key precursors: 2-ethylphenol (B104991) and a 3-halopyrrolidine or a protected 3-hydroxypyrrolidine. The formation of the ether bond can then be achieved through a nucleophilic substitution reaction, such as the Williamson ether synthesis, where the phenoxide ion of 2-ethylphenol acts as the nucleophile.
Further disconnection of the pyrrolidine (B122466) ring itself points to several potential starting materials. For instance, a protected 3-hydroxypyrrolidine is a crucial intermediate. This precursor can be synthesized from various acyclic starting materials through cyclization strategies or derived from naturally occurring amino acids like 4-hydroxyproline (B1632879). mdpi.com
The key precursors identified through this analysis are:
2-Ethylphenol : Provides the aryloxy moiety of the target molecule.
3-Hydroxypyrrolidine (often N-protected) : Acts as the core heterocyclic scaffold. Its hydroxyl group requires activation (e.g., conversion to a mesylate or tosylate) or is used in reactions like the Mitsunobu reaction to facilitate ether formation.
Acyclic amino alcohols or dihalides : These serve as foundational building blocks for constructing the pyrrolidine ring from the ground up.
Classical Organic Synthesis Approaches to Pyrrolidine Scaffolds
The pyrrolidine ring is a ubiquitous structural motif in pharmaceuticals and natural products, leading to the development of numerous classical synthetic approaches. nih.gov
Multi-step Linear Syntheses
Multi-step linear syntheses offer a controlled, albeit often lengthy, route to the pyrrolidine scaffold. These sequences typically begin with simple, acyclic precursors and involve a series of functional group interconversions and a key cyclization step. A common strategy involves the N-protection of an amino alcohol, activation of the hydroxyl group, intramolecular cyclization via nucleophilic substitution, and subsequent deprotection. organic-chemistry.org For instance, starting from an amino alcohol, a typical sequence might be:
Protection : The amine is protected, commonly with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group.
Activation : The terminal hydroxyl group is converted into a good leaving group, such as a tosylate or mesylate.
Cyclization : Intramolecular Williamson ether synthesis or a similar S(_N)2 reaction is induced, often by a base, to form the five-membered ring.
Deprotection : The protecting group is removed to yield the final pyrrolidine scaffold.
Drugs containing the pyrrolidine ring are frequently synthesized from cyclic precursors like proline or 4-hydroxyproline, which provide an optically pure and readily available starting point. mdpi.comnih.gov
Cycloaddition Reactions in Pyrrolidine Ring Formation
Cycloaddition reactions represent one of the most efficient and stereocontrolled methods for constructing the pyrrolidine ring. researchgate.net The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is particularly powerful. nih.gov In this approach, a 1,3-dipole, such as an azomethine ylide, reacts with a dipolarophile (typically an alkene) to form the five-membered heterocyclic ring in a single step. mdpi.comacs.org
This method allows for the simultaneous formation of multiple stereocenters with a high degree of control. acs.org The versatility of this reaction is enhanced by the various methods available to generate the azomethine ylide intermediate in situ. acs.org These reactions are foundational for creating structurally diverse and densely substituted pyrrolidines. nih.govmdpi.comnih.gov
| 1,3-Dipole | Dipolarophile | Key Features | Reference |
|---|---|---|---|
| Azomethine Ylide | Electron-deficient Alkenes | High stereoselectivity; forms multiple stereocenters simultaneously. | acs.org |
| Nitrone | Alkenes | Forms an isoxazolidine (B1194047) intermediate which can be reduced to a pyrrolidine. | researchgate.net |
| Azide | Alkenes | Can lead to pyrrolidines after rearrangement or reduction of the initial triazoline adduct. | nih.gov |
Advanced Synthetic Methodologies for this compound Derivatives
Recent advancements in synthetic chemistry have introduced novel methodologies that offer greener, more efficient, and scalable routes to pyrrolidine analogues.
Electrochemical Synthesis of Pyrrolidines and Analogues
Electrosynthesis has emerged as a powerful and sustainable tool in organic chemistry. nih.gov It provides a mild and economical method for forming the pyrrolidine ring from amino alcohol substrates. rsc.orgrsc.org Electrochemical methods can replace harsh chemical oxidants or reductants, generating reactive intermediates under controlled conditions. For instance, N-centered radicals can be generated electrochemically from protected amines, which then undergo intramolecular hydrogen atom transfer and cyclization to form the pyrrolidine ring. chemistryviews.org This approach avoids the need for strong oxidants often required in classical methods like the Hofmann–Löffler–Freytag reaction. chemistryviews.org
Key advantages of electrochemical synthesis include:
Mild Reaction Conditions : Often performed at room temperature and pressure. rsc.orgchemistryviews.org
High Chemoselectivity : Can target specific functional groups, avoiding the need for extensive protection/deprotection steps. chemistryviews.org
Sustainability : Powered by electricity, which can be sourced from renewable energy, and reduces chemical waste. nih.govchemistryviews.org
Flow Chemistry Applications in Pyrrolidine Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. nih.gov This technology is particularly well-suited for multi-step syntheses and for reactions that are hazardous or difficult to control on a large scale. jst.org.insyrris.jp
For pyrrolidine synthesis, flow reactors can be used to safely generate and immediately use unstable intermediates, such as azomethine ylides for [3+2] cycloadditions. researchgate.net The precise control over reaction parameters like temperature, pressure, and residence time allows for improved yields, selectivity, and safety. nih.govjst.org.in Furthermore, integrating purification steps, such as using columns with immobilized scavengers, can lead to a continuous stream of pure product, streamlining the entire synthetic process. syrris.jp The application of flow chemistry has been demonstrated in the multi-step synthesis of complex natural products containing heterocyclic rings, showcasing its potential for preparing compounds like this compound. syrris.jp
| Methodology | Key Advantages | Typical Application in Pyrrolidine Synthesis | Reference |
|---|---|---|---|
| Electrochemical Synthesis | Mild conditions, high selectivity, sustainable, scalable. | Intramolecular cyclization of amino alcohols; generation of N-centered radicals for C-H amination. | rsc.orgchemistryviews.org |
| Flow Chemistry | Enhanced safety, precise control, scalability, process automation. | Generation and reaction of unstable intermediates (e.g., azomethine ylides); multi-step synthesis sequences. | syrris.jpresearchgate.net |
Stereoselective Synthesis of Enantiopure this compound Derivatives
The synthesis of enantiopure pyrrolidine derivatives, including those with a 3-aryloxy substitution pattern like this compound, is a critical challenge in medicinal and synthetic chemistry. researchgate.net Achieving high levels of stereoselectivity is paramount, as different enantiomers of a chiral molecule often exhibit distinct biological activities. Several key strategies have been developed to construct these chiral heterocyles.
One of the most common approaches involves starting from a readily available, optically pure precursor, often referred to as a "chiral pool" starting material. nih.gov Natural amino acids such as (S)-proline and (S)-4-hydroxyproline are frequently utilized for this purpose. These compounds provide a pre-existing, stereochemically defined pyrrolidine ring that can be chemically modified to introduce the desired substituents. For the synthesis of a 3-aryloxypyrrolidine, 4-hydroxyproline is an ideal starting point, where the hydroxyl group can be arylated via reactions like the Mitsunobu reaction or Williamson ether synthesis, followed by further modifications to yield the target molecule. The inherent chirality of the starting material directs the stereochemical outcome of the final product. nih.gov
Another powerful strategy is the use of catalytic asymmetric reactions, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other from a prochiral starting material. For the synthesis of pyrrolidines, methods like catalytic hydrogenation of substituted pyrroles using chiral rhodium or ruthenium catalysts have proven effective. researchgate.net The catalyst creates a chiral environment that favors the addition of hydrogen to one face of the pyrrole (B145914) ring, leading to a highly enantiomerically enriched pyrrolidine product. researchgate.net Similarly, asymmetric [3+2] cycloaddition reactions between azomethine ylides and alkenes, catalyzed by chiral metal complexes, provide a direct and highly stereoselective route to functionalized pyrrolidines. mdpi.comresearchgate.net
Diastereoselective synthesis is also a widely employed methodology. This involves reacting a substrate with a chiral auxiliary, a removable chiral group that directs the stereochemistry of subsequent reactions. After the desired stereocenter(s) are set, the auxiliary is cleaved to yield the enantiopure product. scispace.com For instance, the reduction of a chiral imine derived from a prochiral ketone and a chiral amine can proceed with high diastereoselectivity, establishing the stereochemistry of the resulting pyrrolidine ring. scispace.com The choice of reducing agent and reaction conditions can significantly influence the degree of stereocontrol.
Table 1: Comparison of Stereoselective Synthetic Strategies for Pyrrolidines
| Methodology | Principle | Typical Reagents/Catalysts | Advantages | Considerations |
|---|---|---|---|---|
| Chiral Pool Synthesis | Utilization of naturally occurring enantiopure starting materials. nih.gov | L-Proline, 4-Hydroxyproline | High enantiopurity, well-established chemistry. | Limited structural diversity based on available starting materials. nih.gov |
| Catalytic Asymmetric Synthesis | A chiral catalyst creates a stereoselective reaction pathway. researchgate.net | Chiral Rhodium, Ruthenium, or Copper complexes. | High efficiency (low catalyst loading), broad substrate scope. researchgate.net | Catalyst development can be complex and expensive. |
| [3+2] Cycloaddition | Stereocontrolled formation of the five-membered ring from acyclic precursors. mdpi.com | Azomethine ylides, chiral ligands. | High stereoselectivity, rapid construction of complex structures. researchgate.net | Control of regioselectivity can be challenging. |
| Chiral Auxiliary Method | A temporary chiral group directs the stereochemical outcome of a reaction. scispace.com | Chiral amines (e.g., (R)-phenylglycine amide), amino alcohols. | Reliable and predictable stereochemical control. | Requires additional steps for attachment and removal of the auxiliary. |
Analytical Characterization Techniques for Novel Pyrrolidine Compounds
The definitive identification and purity assessment of newly synthesized compounds like this compound are essential. A combination of spectroscopic and chromatographic techniques is employed to achieve this.
Spectroscopic Analysis (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared) in Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure, connectivity, and functional groups present in a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for the structural elucidation of organic molecules.
¹H NMR: For a compound like this compound, the ¹H NMR spectrum would show characteristic signals for the protons on the pyrrolidine ring, the ethyl group, and the aromatic ring. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals confirm the connectivity of the atoms. For instance, the protons on the pyrrolidine ring would typically appear as complex multiplets in the aliphatic region, while the aromatic protons would be found in the downfield region (around 6.8-7.5 ppm). researchgate.net
¹³C NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. Key signals would include those for the carbons in the pyrrolidine ring (typically in the 25-60 ppm range), the aliphatic carbons of the ethyl group, and the distinct signals for the aromatic carbons, including the oxygen-substituted carbon (C-O), which would be significantly downfield. researchgate.netmdpi.com
Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure. Upon ionization (e.g., by electron ionization), the molecule fragments in a predictable manner. For pyrrolidine derivatives, a characteristic fragmentation is the cleavage of the bond alpha to the nitrogen atom, leading to the formation of a stable immonium ion. researchgate.net The molecular ion peak (M+) would confirm the compound's molecular formula.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, key absorption bands would include:
C-H stretching vibrations for both aliphatic (pyrrolidine, ethyl group) and aromatic protons.
C-O-C (ether) stretching, typically a strong band in the 1250-1000 cm⁻¹ region.
C-N stretching of the amine.
C=C stretching vibrations characteristic of the aromatic ring. researchgate.net
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Observations | Information Provided |
|---|---|---|
| ¹H NMR | Signals for aromatic, pyrrolidine, and ethyl protons with specific chemical shifts and coupling patterns. | Proton environment and connectivity. |
| ¹³C NMR | Distinct signals for each carbon atom, including aromatic, ether-linked, and aliphatic carbons. | Carbon skeleton framework. mdpi.com |
| Mass Spectrometry | Molecular ion peak (M+) corresponding to C₁₂H₁₇NO. Characteristic fragmentation patterns, including formation of an immonium ion. researchgate.net | Molecular weight and structural fragments. |
| Infrared (IR) | Characteristic absorption bands for C-O (ether), C-N (amine), aromatic C=C, and aliphatic/aromatic C-H bonds. | Presence of key functional groups. |
Chromatographic Methods for Purity Assessment
Chromatography is essential for separating the target compound from any unreacted starting materials, byproducts, or solvents, and for determining its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for purity assessment. A solution of the compound is passed through a column packed with a stationary phase under high pressure. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. By using a suitable detector (e.g., UV-Vis), a chromatogram is produced where the area of the peak corresponding to the target compound is proportional to its concentration. Purity is often expressed as a percentage of the total peak area. For enantiopure compounds, chiral HPLC, which uses a chiral stationary phase, is indispensable for separating and quantifying the individual enantiomers, thus determining the enantiomeric excess (ee).
Gas Chromatography (GC): GC is another powerful technique for assessing the purity of volatile compounds. nih.gov The sample is vaporized and passed through a long column. Separation occurs based on the compound's boiling point and its interactions with the stationary phase. A detector at the end of the column measures the amount of the compound as it elutes. GC is often coupled with a mass spectrometer (GC-MS), providing both purity data and mass spectral information for definitive identification of the components in a sample. nih.gov
Structure Activity Relationship Sar Studies and Molecular Design
Elucidation of Key Pharmacophoric Features within the 3-(2-Ethylphenoxy)pyrrolidine Scaffold
A pharmacophore model defines the essential spatial arrangement of molecular features necessary for biological activity. For the this compound scaffold, several key features can be identified as critical for molecular recognition at a target receptor or enzyme. nih.govdovepress.comnih.gov
The primary pharmacophoric points are:
A Basic Nitrogen Atom: The secondary amine within the pyrrolidine (B122466) ring is typically protonated at physiological pH, acting as a cationic center. This feature is often crucial for forming an ionic bond or a strong hydrogen bond with an acidic amino acid residue (e.g., aspartic acid or glutamic acid) in the binding site. The nucleophilicity of this nitrogen also makes it a prime site for substitution, a common strategy in drug design. nih.gov
A Hydrogen Bond Acceptor: The ether oxygen atom linking the pyrrolidine and phenoxy moieties serves as a key hydrogen bond acceptor, capable of interacting with hydrogen bond donor residues like serine, threonine, or tyrosine.
A Hydrophobic Aromatic Region: The 2-ethylphenyl group provides a large, hydrophobic surface for engaging with nonpolar pockets within the target protein through van der Waals forces and potential π-π stacking interactions.
A Defined Spatial Arrangement: The non-planar, three-dimensional nature of the sp³-hybridized pyrrolidine ring, combined with the specific linkage to the phenoxy group, creates a rigid conformational framework that dictates the precise orientation of the other pharmacophoric features. nih.gov
These elements collectively form the foundational pharmacophore, and modifications to any of these points can significantly alter the compound's biological profile.
Impact of Pyrrolidine Ring Substitutions on Biological Efficacy and Selectivity
The pyrrolidine ring is a common scaffold in medicinal chemistry, and its substitution patterns are known to profoundly influence biological activity. nih.gov Modifications can affect the molecule's basicity, lipophilicity, and steric profile, thereby altering its affinity and selectivity for its target. nih.gov
N-Substitution: The pyrrolidine nitrogen is a frequent point of modification. nih.gov Introducing substituents on the nitrogen can modulate the basicity (pKa) of the amine, which in turn affects its ionization state and ability to form ionic bonds. Furthermore, N-substituents can be used to probe for additional binding pockets or to improve pharmacokinetic properties. For instance, in a series of pyrrolidine-based histamine (B1213489) H3 antagonists, specific N-acyl groups were found to be critical for high affinity. nih.gov
C-Substitution: Adding substituents to the carbon atoms of the pyrrolidine ring can introduce new chiral centers, restrict ring conformation, and provide additional points of interaction with a target. SAR studies on various pyrrolidine-containing compounds have shown that both the position and stereochemistry of these substituents are critical. nih.gov For example, in some series, a cis-configuration of substituents at the 3 and 4 positions was preferred over a trans orientation for optimal activity. nih.gov
The following table illustrates the hypothetical impact of various substitutions on the pyrrolidine ring of the this compound scaffold, based on general SAR principles observed in related compounds.
| Substitution Position | Substituent (R) | Anticipated Impact on Activity | Rationale |
|---|---|---|---|
| N-1 | -CH₃ | Potentially increased affinity | Small alkyl groups can enhance hydrophobic interactions without causing steric clash. Modulates basicity. |
| N-1 | -C(=O)CH₃ (Acetyl) | Likely decreased affinity for targets requiring a basic nitrogen | Amide formation removes the basicity of the nitrogen, preventing ionic interactions. |
| C-4 | -OH (Hydroxy) | Potentially increased affinity and selectivity | Introduces a new hydrogen bond donor/acceptor group, potentially improving target engagement and altering solubility. |
| C-2 | -CH₃ | May increase or decrease affinity | Depends on the topology of the binding site; can introduce favorable hydrophobic interactions or unfavorable steric hindrance. |
Role of Phenoxy Moiety Modifications in Receptor Binding and Enzyme Inhibition
The substituted phenoxy group is a privileged moiety in drug design, acting as a versatile anchor for receptor interactions. nih.gov Modifications to the phenyl ring, including the position, size, and electronic nature of substituents, are a powerful tool for tuning a compound's affinity and selectivity.
The 2-ethyl group in the parent scaffold positions a moderately sized, lipophilic group in the ortho position. This ortho-substitution can influence the rotational freedom around the ether linkage, potentially locking the molecule into a more favorable binding conformation. nih.gov Studies on related phenoxy derivatives have consistently shown that the substitution pattern on the aromatic ring is a major determinant of biological activity. nih.gov For example, moving the ethyl group from the ortho to the meta or para position would significantly alter the molecule's shape and how it fits into a binding pocket.
Similarly, replacing the ethyl group with other functionalities can drastically change the interaction profile:
Electron-withdrawing groups (e.g., -Cl, -CF₃) can engage in halogen bonding or alter the electronics of the aromatic ring.
Electron-donating groups (e.g., -OCH₃, -CH₃) can enhance hydrophobic interactions. doubtnut.com
Hydrogen-bonding groups (e.g., -OH, -NH₂) can form additional specific interactions with the target.
The table below provides a hypothetical SAR summary for modifications on the phenoxy ring.
| Substituent Position | Substituent | Hypothesized Receptor Affinity | Reasoning |
|---|---|---|---|
| 2-position (ortho) | -CH₃ (Methyl) | Slightly lower | Reduced hydrophobic interaction compared to the ethyl group. |
| 2-position (ortho) | -CF₃ (Trifluoromethyl) | Variable | Introduces strong electronic effects and potential steric bulk, which could be favorable or unfavorable. |
| 3-position (meta) | -Ethyl | Likely different | Alters the overall molecular shape, which may lead to a different binding mode or reduced affinity. |
| 4-position (para) | -Ethyl | Likely different | Significantly changes the vector of the hydrophobic group relative to the pyrrolidine core. |
| 4-position (para) | -F (Fluoro) | Potentially enhanced | Small size and favorable electronic properties can improve binding and metabolic stability. nih.gov |
Influence of Ethyl Linker Variations on Pharmacological Profile
Interpreting the "ethyl linker" as the 2-ethyl substituent on the phenoxy ring, variations in this group's size and lipophilicity are a key strategy for SAR exploration. The length of the alkyl chain at the ortho position can directly influence the depth of engagement within a hydrophobic pocket.
Studies on analogous series have shown that increasing the alkyl chain length can lead to a progressive increase in affinity, up to an optimal length. nih.gov Beyond this point, further increases in size may introduce a "steric penalty," causing a clash with the protein surface and reducing binding affinity. This relationship often results in a parabolic SAR, where a specific chain length (e.g., ethyl, propyl, or butyl) confers maximal activity.
For the this compound scaffold, one could hypothesize the following trend:
Methyl (-CH₃): Reduced hydrophobic contact compared to ethyl, potentially leading to lower affinity.
Ethyl (-CH₂CH₃): The parent compound, representing a baseline of activity.
Propyl (-CH₂CH₂CH₃): May offer enhanced hydrophobic interactions if the binding pocket can accommodate the additional length, potentially increasing affinity.
Isopropyl (-CH(CH₃)₂): Introduces more steric bulk near the ring, which could either improve or hinder binding depending on the pocket's shape.
Butyl (-CH₂CH₂CH₂CH₃): Further extension may lead to steric hindrance, causing a decrease in affinity.
Stereochemical Considerations in Structure-Activity Relationships
The this compound molecule is chiral, with a stereocenter at the C-3 position of the pyrrolidine ring. Biological systems are inherently chiral, and it is well-established that enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. mdpi.com One enantiomer (the eutomer) often possesses significantly higher affinity for the target than the other (the distomer). mdpi.comnih.gov
This difference arises because the three-dimensional arrangement of atoms in one enantiomer allows for a more optimal multi-point interaction with the chiral binding site of the target protein, while the other enantiomer cannot achieve the same complementary fit. mdpi.com
For this compound, the (R) and (S) enantiomers would present the 2-ethylphenoxy group in different spatial orientations relative to the pyrrolidine ring. A hypothetical comparison of their activities is presented below.
| Enantiomer | Hypothesized Target Affinity (Ki) | Rationale |
|---|---|---|
| (R)-3-(2-Ethylphenoxy)pyrrolidine | Potentially high (e.g., < 10 nM) | The spatial orientation of the phenoxy group and pyrrolidine nitrogen may perfectly complement the binding site residues (the eutomer). |
| (S)-3-(2-Ethylphenoxy)pyrrolidine | Potentially low (e.g., > 1000 nM) | The mirror-image configuration may cause steric clashes or place key interacting groups (e.g., ether oxygen) in a suboptimal position for binding (the distomer). |
Therefore, the synthesis and evaluation of individual enantiomers are essential steps in the drug discovery process for this scaffold to identify the more active and potentially safer stereoisomer.
Computational Chemistry and Molecular Modeling in SAR Elucidation
Computational techniques are indispensable tools for understanding and predicting the SAR of novel compounds. mdpi.com Methods like molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) provide insights at the atomic level, guiding the design of more potent and selective molecules. mdpi.com
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.govmdpi.com This technique can be used to rationalize the observed SAR for the this compound scaffold and to predict the affinity of new, unsynthesized analogues. nih.govmdpi.com
A typical docking simulation for this compound would involve:
Target Preparation: Obtaining the 3D crystal structure of a relevant biological target (e.g., a G-protein coupled receptor or an enzyme) from a database like the Protein Data Bank (PDB).
Ligand Preparation: Generating a low-energy 3D conformation of the (R) or (S) enantiomer of the ligand.
Docking Simulation: Placing the ligand into the defined binding site of the target and using a scoring function to evaluate thousands of possible binding poses, ranking them based on predicted binding energy.
The results of a docking study can reveal key molecular interactions. For example, a simulation might show that:
The protonated pyrrolidine nitrogen forms a salt bridge with an aspartate residue (e.g., ASP 110).
The ether oxygen acts as a hydrogen bond acceptor with the hydroxyl group of a tyrosine residue (e.g., TYR 308).
The 2-ethylphenyl group fits snugly into a hydrophobic pocket formed by leucine, valine, and phenylalanine residues.
Such models can effectively explain why certain substitutions enhance activity (by forming new, favorable interactions) while others diminish it (by introducing steric clashes or removing key interactions).
Pharmacophore Modeling and Virtual Screening
The discovery and development of novel norepinephrine (B1679862) transporter (NET) inhibitors, such as those based on the this compound scaffold, are increasingly reliant on computational techniques like pharmacophore modeling and virtual screening. These in silico methods accelerate the identification of promising lead compounds by focusing on the essential molecular features required for biological activity.
Pharmacophore modeling identifies the crucial three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target, in this case, the norepinephrine transporter. For inhibitors of monoamine transporters, these models typically include key features such as hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings. dovepress.com The development of a pharmacophore model for NET inhibitors with a 3-phenoxypyrrolidine (B3389589) core would involve analyzing a set of known active and inactive molecules to derive a consensus hypothesis that explains their structure-activity relationships (SAR).
A typical pharmacophore model for a 3-aryloxypyrrolidine-based NET inhibitor would likely consist of several key features. The protonated amine of the pyrrolidine ring is a critical feature, often acting as a hydrogen bond donor and forming an ionic interaction with a conserved aspartate residue in the transporter's binding site. The aromatic ring of the phenoxy group generally occupies a hydrophobic pocket, contributing to the ligand's binding affinity. Substituents on this aromatic ring, such as the ethyl group in this compound, can further modulate this interaction and introduce additional hydrophobic contacts. The spatial arrangement and distances between these features are paramount for effective binding.
Once a statistically significant and predictive pharmacophore model is developed, it can be used as a 3D query for virtual screening of large chemical databases. mdpi.com This process filters extensive libraries of compounds to identify those that match the pharmacophoric features of the model. The hits obtained from this initial screening are then typically subjected to further computational evaluation, such as molecular docking, to predict their binding mode and affinity at the target protein.
The virtual screening process for novel 3-phenoxypyrrolidine analogs as NET inhibitors would likely follow a multi-step workflow. Initially, a large database of compounds, such as the ZINC database, would be screened using the developed pharmacophore model. The resulting hits would then be filtered based on drug-likeness criteria, such as Lipinski's rule of five, to select for compounds with favorable pharmacokinetic properties. Subsequent molecular docking studies would be performed to rank the filtered hits based on their predicted binding energies and interactions with key amino acid residues within the NET binding pocket.
For instance, a virtual screening campaign based on a pharmacophore model derived from potent 3-phenoxypyrrolidine derivatives might yield a set of hit compounds with diverse chemical scaffolds but sharing the essential pharmacophoric features. These hits would then be prioritized for chemical synthesis and biological evaluation.
Below is a hypothetical table representing the key features of a pharmacophore model developed for 3-phenoxypyrrolidine-based NET inhibitors.
| Feature ID | Feature Type | X-coordinate | Y-coordinate | Z-coordinate | Radius (Å) |
| HBD1 | Hydrogen Bond Donor | 1.2 | 3.5 | -0.8 | 1.0 |
| HYD1 | Hydrophobic | -2.5 | 1.0 | 2.3 | 1.5 |
| AROM1 | Aromatic Ring | -3.0 | -1.5 | 1.0 | 1.2 |
The following interactive table illustrates a hypothetical outcome of a virtual screening campaign, showcasing hit compounds with their respective pharmacophore fit scores and predicted binding affinities.
| Compound ID | Pharmacophore Fit Score | Predicted Binding Affinity (kcal/mol) | Structure |
| ZINC12345678 | 0.95 | -9.2 | [Image of ZINC12345678] |
| ZINC23456789 | 0.92 | -8.8 | [Image of ZINC23456789] |
| ZINC34567890 | 0.89 | -8.5 | [Image of ZINC34567890] |
| ZINC45678901 | 0.85 | -8.1 | [Image of ZINC45678901] |
Through the iterative process of pharmacophore modeling, virtual screening, and subsequent experimental validation, novel and potent NET inhibitors based on the this compound scaffold can be efficiently discovered and optimized.
Preclinical Evaluation and Translational Research Considerations
In Vitro Pharmacological Assays for 3-(2-Ethylphenoxy)pyrrolidine
There is no available data from in vitro pharmacological assays for this compound. This includes a lack of information on its binding affinity (such as Ki or IC50 values) for any specific biological targets, including receptors, enzymes, or transporters. Consequently, its primary mechanism of action and pharmacological profile at the molecular level remain uncharacterized in the scientific literature.
Cell-Based Assays for Efficacy and Toxicity Profiling
No studies have been published that evaluate the efficacy or toxicity of this compound in cell-based assays. Research involving common cell lines used for toxicity screening, such as human liver hepatoma cells (HepG2) or human neuroblastoma cells (SH-SY5Y), has not been reported for this compound. Therefore, its potential for inducing cytotoxicity, hepatotoxicity, or neurotoxicity is unknown. Similarly, there is no information regarding its efficacy in any cell-based models of disease.
In Vivo Animal Models for Efficacy and Mechanism of Action Studies
There is a complete absence of published in vivo studies for this compound in any animal models. No research has been conducted to evaluate its efficacy in models of disease, nor have there been any investigations into its mechanism of action within a whole-organism context. While other pyrrolidine (B122466) derivatives have been tested in various animal models for conditions like pain or seizures, this specific compound has not. nih.govmdpi.com
Metabolic Stability and Pharmacokinetic Considerations in Drug Development
Specific data regarding the metabolic stability and pharmacokinetic properties of this compound are not available. Key parameters essential for drug development, such as in vitro half-life (t1/2) and intrinsic clearance (CLint) determined from assays using liver microsomes or hepatocytes, have not been reported. springernature.comnuvisan.com Without this information, the compound's potential absorption, distribution, metabolism, and excretion (ADME) profile remains entirely speculative.
Radioligand Synthesis and Positron Emission Tomography (PET) Imaging for Receptor Occupancy Studies
No literature exists describing the synthesis of a radiolabeled version of this compound for use in Positron Emission Tomography (PET) imaging. moravek.com Consequently, there are no PET imaging studies to determine its ability to cross the blood-brain barrier or to measure its binding to and occupancy of any central nervous system targets in vivo.
Future Directions and Research Gaps for 3 2 Ethylphenoxy Pyrrolidine
Development of Highly Selective and Potent Analogues
A crucial avenue for future research lies in the systematic development of analogues of 3-(2-Ethylphenoxy)pyrrolidine to enhance its selectivity and potency for specific biological targets. Structure-activity relationship (SAR) studies will be paramount in this endeavor. frontiersin.orgmdpi.com By systematically modifying the core pyrrolidine (B122466) ring, the ethylphenoxy group, and the amine functionality, researchers can probe the key molecular interactions that govern the compound's biological activity.
Key areas for modification and investigation include:
Substitution on the Phenyl Ring: The placement and nature of substituents on the phenoxy ring can significantly influence binding affinity and selectivity. Exploration of different alkyl groups, halogens, and electron-donating or -withdrawing groups at various positions will be critical.
Stereochemistry of the Pyrrolidine Ring: The stereochemistry at the 3-position of the pyrrolidine ring is expected to be a major determinant of biological activity. The synthesis and evaluation of individual enantiomers are necessary to identify the more active stereoisomer.
N-Substitution of the Pyrrolidine Ring: The secondary amine of the pyrrolidine offers a site for further functionalization. Introducing a range of substituents, from small alkyl groups to larger, more complex moieties, could modulate pharmacokinetic properties and target engagement.
Interactive Table: Potential Analogues of this compound for SAR Studies
| Modification Site | Example Modifications | Potential Impact |
| Phenyl Ring | Methyl, Chloro, Methoxy | Altered binding affinity and selectivity |
| Pyrrolidine Ring | (R)-enantiomer, (S)-enantiomer | Determination of the active stereoisomer |
| Pyrrolidine Nitrogen | Methyl, Benzyl, Acetyl | Modulation of pharmacokinetic properties |
Exploration of Novel Biological Targets
While the primary biological targets of this compound may not yet be fully characterized, the broader family of pyrrolidine-containing compounds has shown activity at a diverse range of receptors and enzymes. nih.govnih.gov Future research should therefore focus on a comprehensive screening of this compound and its most promising analogues against a panel of biologically relevant targets.
Potential target classes for investigation include:
G-Protein Coupled Receptors (GPCRs): Many centrally active drugs target GPCRs, and pyrrolidine scaffolds are common in GPCR ligands.
Ion Channels: Voltage-gated and ligand-gated ion channels are important targets for neurological and psychiatric disorders. nih.gov
Enzymes: Inhibition or modulation of key enzymes in signaling pathways is a common mechanism of drug action.
Transporters: Monoamine transporters are well-established targets for antidepressant and psychostimulant drugs.
Identifying novel biological targets will not only elucidate the mechanism of action of this compound but also open up new therapeutic avenues for its potential application.
Advanced Synthetic Strategies for Scalable Production
For any promising drug candidate, the development of an efficient and scalable synthetic route is a critical step toward clinical translation. mdpi.com Future research should focus on developing robust and cost-effective methods for the large-scale production of this compound and its key analogues.
Areas for investigation in synthetic chemistry include:
Catalytic Asymmetric Synthesis: The development of catalytic methods for the enantioselective synthesis of the 3-substituted pyrrolidine core would be highly advantageous.
Flow Chemistry: Continuous flow processes can offer significant advantages in terms of safety, efficiency, and scalability compared to traditional batch synthesis.
Novel Coupling Reactions: Exploration of new and efficient methods for the formation of the ether linkage between the pyrrolidine and the phenoxy moiety could streamline the synthesis.
The development of such advanced synthetic strategies will be essential to ensure a reliable and economical supply of the compound for extensive preclinical and potential clinical studies.
Comprehensive Preclinical Safety and Efficacy Assessments
Before any therapeutic agent can be considered for human use, a thorough evaluation of its safety and efficacy in preclinical models is mandatory. nih.govresearchgate.netresearchgate.net A significant research gap exists for this compound in this area. Future studies must include a comprehensive preclinical assessment program.
This program should encompass:
In vitro toxicology studies: Evaluation of cytotoxicity, genotoxicity, and potential for off-target effects in various cell lines.
In vivo safety pharmacology: Assessment of the effects on major organ systems, including the cardiovascular, respiratory, and central nervous systems. researchgate.net
Pharmacokinetic studies: Determination of the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Efficacy studies in animal models: Evaluation of the therapeutic potential in relevant animal models of disease, based on the identified biological targets.
Data from these preclinical studies will be critical for establishing a safety profile and providing proof-of-concept for the therapeutic efficacy of this compound. nih.gov
Potential for Combination Therapies
In modern medicine, combination therapies are increasingly used to enhance efficacy, reduce side effects, and overcome drug resistance. The potential for using this compound in combination with other therapeutic agents represents a promising area for future research.
Once a primary mechanism of action and therapeutic indication are established for this compound, studies can be designed to explore its synergistic or additive effects with existing drugs. For example, if it is found to have activity in the central nervous system, its combination with other CNS-acting drugs could be investigated. x-mol.net This approach could lead to improved treatment outcomes and a broader therapeutic window.
Repurposing of this compound Derivatives for New Indications
Drug repurposing, the identification of new uses for existing compounds, is a time- and cost-effective strategy for drug development. frontiersin.orgnih.govdrugpatentwatch.com As the biological activity of this compound and its analogues is further characterized, opportunities for repurposing may arise.
A systematic screening of a library of these compounds against a wide range of disease models could uncover unexpected therapeutic activities. This approach has the potential to identify new clinical applications for these molecules beyond their initially intended use, thereby maximizing their therapeutic value. youtube.com
Application of Artificial Intelligence and Machine Learning in Compound Optimization
The integration of artificial intelligence (AI) and machine learning (ML) into the drug discovery process has the potential to significantly accelerate the optimization of lead compounds like this compound. nih.govsciencemindmag.compreprints.orgmdpi.com
AI and ML can be applied in several key areas:
Predictive Modeling: Development of quantitative structure-activity relationship (QSAR) models to predict the biological activity and pharmacokinetic properties of novel analogues. nih.gov
De Novo Drug Design: Use of generative models to design novel molecules with desired properties based on the this compound scaffold. arxiv.org
Virtual Screening: High-throughput virtual screening of large compound libraries to identify new molecules with similar properties or to predict potential off-target effects.
Synthesis Planning: AI-powered retrosynthesis tools can assist in designing efficient synthetic routes for novel analogues.
By leveraging the power of AI and ML, researchers can more rapidly and efficiently navigate the complex chemical space around this compound to identify optimized drug candidates. preprints.org
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 3-(2-Ethylphenoxy)pyrrolidine, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a pyrrolidine ring can be functionalized with a 2-ethylphenoxy group via etherification using a halogenated aryl precursor (e.g., 2-ethylphenol bromide) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or THF . Optimization includes controlling reaction temperature (e.g., 80–100°C) and catalyst selection (e.g., Pd-based catalysts for cross-coupling). Purification via column chromatography with silica gel (ethyl acetate/hexane gradients) ensures high yields (>70%) and purity (>95%) .
| Route | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Nucleophilic Substitution | 2-Ethylphenol, pyrrolidine, K₂CO₃, DMF, 80°C | 68% | 92% |
| Cross-Coupling | Pd(PPh₃)₄, THF/H₂O, reflux | 75% | 96% |
Q. What analytical techniques are critical for characterizing this compound?
- Answer : Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethylphenoxy proton shifts at δ 6.8–7.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (calc. 205.3 g/mol) and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
Q. What safety protocols are essential for handling this compound in the lab?
- Answer : Follow guidelines for similar aryl-pyrrolidine derivatives:
- PPE : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- Waste Disposal : Collect organic waste in designated containers for incineration by licensed facilities .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data for this compound?
- Answer : Discrepancies may arise from:
- Assay Variability : Standardize cell-based assays (e.g., HEK293 cells for receptor binding) and control for pH/temperature .
- Compound Purity : Validate via HPLC and NMR; impurities >2% can skew IC₅₀ values .
- Model Systems : Compare results across in vitro (e.g., receptor binding) and in vivo (e.g., rodent behavioral tests) models .
Q. How does the ethylphenoxy substituent influence target binding compared to methoxy or chloro analogs?
- Answer : The ethyl group enhances lipophilicity (logP ≈ 2.8 vs. 2.1 for methoxy), improving membrane permeability. However, steric bulk may reduce affinity for tight binding pockets (e.g., serotonin 5-HT₁A receptors) compared to smaller substituents like -Cl . Computational docking (AutoDock Vina) predicts a ΔG binding of -9.2 kcal/mol vs. -8.5 kcal/mol for chloro analogs .
Q. What computational strategies predict the neuropharmacological potential of this compound?
- Answer : Use:
- Molecular Dynamics (MD) : Simulate interactions with dopamine D₂ receptors over 100 ns trajectories to assess stability .
- QSAR Modeling : Train models on pyrrolidine derivatives’ IC₅₀ data to predict activity .
- ADMET Prediction : SwissADME to estimate bioavailability (TPSA ≈ 45 Ų) and blood-brain barrier penetration (BBB+ likely) .
Data Contradiction Analysis
Q. Why do studies report varying efficacy in calcium channel modulation by this compound?
- Answer : Factors include:
- Channel Isoforms : Differential effects on Cav2.2 (blockade) vs. Cav1.2 (partial agonism) .
- Concentration Ranges : Effective concentrations vary (IC₅₀ = 1–10 μM in HEK cells vs. 10–50 μM in neuronal cultures) due to endogenous regulators .
- Metabolites : Hepatic metabolites (e.g., hydroxylated derivatives) may exhibit opposing activity .
Methodological Recommendations
Q. What strategies optimize this compound for high-throughput screening (HTS)?
- Answer :
- Library Design : Include analogs with varied substituents (e.g., -F, -CF₃) to explore SAR .
- Automated Synthesis : Use flow chemistry for rapid scale-up (mg to g quantities) .
- Assay Miniaturization : 384-well plates with fluorescence polarization (FP) readouts for receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
